Sodium taurodehydrocholate

Descripción general

Descripción

Sodium taurodehydrocholate is a synthetic bile salt that is unable to form micelles. It is a derivative of dehydrocholic acid conjugated with taurine. This compound is primarily used in scientific research to study bile acid metabolism and its effects on cholesterol synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of sodium taurodehydrocholate involves the conjugation of dehydrocholic acid with taurine. The reaction typically requires the activation of the carboxyl group of dehydrocholic acid, which can be achieved using reagents such as carbodiimides. The activated dehydrocholic acid is then reacted with taurine in the presence of a base to form the amide bond, resulting in the formation of taurodehydrocholic acid. The final step involves neutralizing the acid with sodium hydroxide to obtain this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization and filtration to remove any impurities .

Análisis De Reacciones Químicas

Types of Reactions: Sodium taurodehydrocholate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of oxidized bile acid derivatives.

Reduction: Formation of reduced bile acid derivatives.

Substitution: Formation of substituted bile acid derivatives.

Aplicaciones Científicas De Investigación

Cholesterol Metabolism

Sodium taurodehydrocholate plays a significant role in regulating cholesterol homeostasis. Research indicates that it enhances biliary lipid secretion, which is crucial for cholesterol elimination from the body. The compound stimulates the expression of the ABCG5 gene, which encodes transporters responsible for biliary cholesterol secretion. This mechanism is vital in developing strategies to manage hypercholesterolemia and related diseases such as atherosclerosis and gallstones .

Table 1: Mechanisms of Action in Cholesterol Metabolism

| Mechanism | Description |

|---|---|

| ABCG5 Gene Expression | Increases biliary cholesterol secretion through enhanced transporter activity. |

| Cholagogue Effect | Stimulates bile production, aiding in lipid digestion and absorption. |

| Regulation of Lipid Metabolism | Modulates intestinal and hepatic lipid metabolism, influencing overall cholesterol levels. |

Gastrointestinal Applications

This compound has been utilized as a gastrointestinal drug due to its cholagogue properties. It promotes bile flow and enhances the solubilization of dietary fats, which can improve nutrient absorption. Studies have shown that taurodehydrocholate can modify bile acid-independent secretion, indicating its potential to influence digestive processes beyond traditional bile acid pathways .

Case Study: Biliary Secretion Enhancement

A study involving rhesus monkeys demonstrated that taurodehydrocholate significantly increased bile flow rates when administered at varying infusion rates. This effect was linked to improved permeability of the biliary system to larger molecular weight solutes, suggesting its utility in gastrointestinal therapies .

Diagnostic Applications

The compound is also explored for its diagnostic potential in assessing liver function and bile acid metabolism. Its ability to influence biliary lipid delivery makes it a candidate for evaluating cholestatic liver diseases and other conditions affecting bile production .

Table 2: Diagnostic Uses of this compound

| Application | Description |

|---|---|

| Liver Function Tests | Used to assess biliary secretion capacity and liver health. |

| Cholestasis Evaluation | Helps diagnose conditions associated with impaired bile flow. |

| Metabolic Studies | Facilitates research into lipid metabolism disorders. |

Research Insights

Numerous studies have investigated this compound's biochemical interactions and effects on lipid metabolism:

- A study highlighted that repeated administration of taurodehydrocholate led to increased biliary secretion of phospholipids and cholesterol in isolated rat livers, demonstrating its efficacy in promoting lipid excretion .

- Another investigation into micelle formation revealed that taurodehydrocholate exhibited competitive interactions with natural bile salts, providing insights into its transport mechanisms within the biliary system .

Mecanismo De Acción

Sodium taurodehydrocholate exerts its effects by interacting with bile acid receptors and transporters in the liver and intestines. It modulates the absorption and metabolism of cholesterol by inhibiting the synthesis of cholesterol in the liver and reducing its absorption in the intestines. The compound also affects the secretion of bile acids and their enterohepatic circulation .

Comparación Con Compuestos Similares

Sodium taurocholate: A natural bile salt that forms micelles and is used in protein solubilization.

Sodium taurochenodeoxycholate: Another natural bile salt with similar properties to sodium taurocholate.

Dehydrocholic acid: The parent compound of sodium taurodehydrocholate

Uniqueness: this compound is unique in that it does not form micelles, unlike other bile salts such as sodium taurocholate and sodium taurochenodeoxycholate. This property makes it a valuable tool for studying the effects of bile acids without the confounding effects of micelle formation .

Actividad Biológica

Sodium taurodehydrocholate (TDHC) is a bile salt derivative that plays a significant role in various biological processes, particularly in the absorption of nutrients and the modulation of intestinal transport mechanisms. This article delves into its biological activity, supported by research findings and case studies.

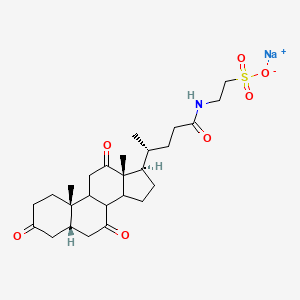

This compound is a conjugated bile salt derived from dehydrocholic acid. Its structure includes a steroid nucleus with hydroxyl groups and a taurine moiety, which enhances its solubility and functionality in biological systems. The unique properties of TDHC allow it to participate in emulsifying fats and facilitating the absorption of fat-soluble vitamins.

1. Nutrient Absorption

TDHC has been shown to significantly enhance the absorption of various nutrients, particularly calcium and iron. A study involving young female rats demonstrated that oral administration of sodium taurocholate increased calcium absorption at specific ratios, indicating its role in mineral uptake . Furthermore, it has been reported that TDHC enhances intestinal iron uptake through high-affinity binding mechanisms .

2. Bile Salt Transport

Research indicates that TDHC interacts with the ileal bile salt transport system. It has been observed that TDHC can inhibit the transport of taurocholate under certain ionic conditions, suggesting a regulatory role in bile salt absorption . This inhibition is particularly notable in low sodium environments, where the transport efficiency is compromised .

Study on Calcium Absorption

In an experimental setup, young female rats were administered sodium taurocholate, resulting in a marked increase in calcium absorption compared to controls. The study highlighted the importance of bile salts in facilitating nutrient uptake, particularly for calcium at a calcium: sodium taurocholate ratio of 2:1 .

Ileal Transport Mechanisms

A detailed investigation into the ionic requirements for active ileal bile salt transport revealed that TDHC's ability to modulate taurocholate transport is influenced by sodium concentration. The study concluded that TDHC could depress taurocholate transport under low sodium conditions, emphasizing its potential role as a modulator in intestinal absorption processes .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

sodium;2-[[(4R)-4-[(5S,10S,13R,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H39NO7S.Na/c1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29;/h15-16,18-20,24H,4-14H2,1-3H3,(H,27,31)(H,32,33,34);/q;+1/p-1/t15-,16+,18-,19?,20?,24?,25+,26-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKSAYDXINPFQGF-PFGONMSQSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CCC2[C@@]1(C(=O)CC3C2C(=O)C[C@H]4[C@@]3(CCC(=O)C4)C)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38NNaO7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

517-37-3 (Parent) | |

| Record name | Sodium taurodehydrocholate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057011242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

531.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57011-24-2 | |

| Record name | Sodium taurodehydrocholate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057011242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.